molecular formula C15H16ClN3O2S B2872833 N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 338960-56-8

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No. B2872833
CAS RN: 338960-56-8
M. Wt: 337.82
InChI Key: AVCQGKNILYNGLN-UHFFFAOYSA-N
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Description

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine (NACPM) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. NACPM is a member of the pyrimidinamine class of compounds and has a unique structure and properties that make it an attractive option for many applications.

Scientific Research Applications

  • Versatile Synthon for Organic Synthesis:

    • Allyl 4-chlorophenyl sulfone, a compound related to N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine, is used as a versatile linchpin for base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution. This sequential transformation allows highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains (Kojima et al., 2020).
  • Halogenation and Acetoxylation of α-Dimethyl MPyS-N-Amides:

    • S-methyl-S-2-pyridyl-sulfoximine (MPyS) directed bromination and chlorination of the 1°-β-C(sp(3))-H bond of MPyS-N-amides is realized under the influence of N-Br/Cl-phthalimides and a Pd(II)-catalyst (Rit et al., 2014).
  • Conformationally Defined Serotonin Homologue Synthesis:

    • The compound undergoes treatment with triethylamine to form a conformationally defined serotonin homologue, illustrating its role in complex organic synthesis (Herslöf & Martin, 1987).
  • Enantioselective Substitution in Organic Chemistry:

    • The compound serves as a precursor in the enantioselective substitution of acyclic allylic sulfoximines, demonstrating its application in the synthesis of chiral alkenes (Scommoda et al., 1996).
  • Synthesis of Functionalized Chiral Vinyl Aminosulfoxonium Salts:

    • It plays a role in the synthesis of functionalized chiral vinyl aminosulfoxonium salts, which are used in the synthesis of enantiopure unsaturated prolines and beta,gamma-dehydro amino acids (Tiwari et al., 2006).
  • Crystal Structure Studies:

    • The compound's crystal structure is studied to understand its interactions, which are significant in pharmaceutical and chemical industries (Balasubramani et al., 2007).
  • Synthesis of Highly Refractive Polyimides:

    • Used in the synthesis of highly refractive polyimides, which have applications in materials science and engineering (Guan et al., 2017).

properties

IUPAC Name

6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQGKNILYNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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